2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chloro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyphenyl derivatives: These compounds share similar structural features and chemical properties.
Pyridine carboxylic acids: Compounds with a pyridine ring and carboxylic acid group exhibit similar reactivity and applications.
Uniqueness
2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the specific arrangement of chloro and hydroxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-10-2-1-7(16)4-8(10)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDAGRPNIYINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=C(N=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687699 |
Source
|
Record name | 2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-40-6 |
Source
|
Record name | 2-Chloro-5-(2-chloro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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